5-(4-Bromophenyl)pyrrolidine-2,4-dione
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Overview
Description
5-(4-Bromophenyl)pyrrolidine-2,4-dione is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)pyrrolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromobenzaldehyde with succinimide in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)pyrrolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.
Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
Substitution: Formation of substituted pyrrolidine derivatives.
Oxidation: Formation of oxo-pyrrolidine derivatives.
Reduction: Formation of amine derivatives
Scientific Research Applications
5-(4-Bromophenyl)pyrrolidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for the development of novel drugs targeting various diseases.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the synthesis of advanced materials and as a building block for complex organic molecules
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)pyrrolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,3-dione: Another pyrrolidine derivative with similar structural features but different biological activities.
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
Indole Derivatives: Compounds with a similar heterocyclic structure but containing an indole ring instead of a pyrrolidine ring .
Uniqueness
Its ability to undergo various chemical reactions and its versatile biological activities make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
5-(4-bromophenyl)pyrrolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-7-3-1-6(2-4-7)10-8(13)5-9(14)12-10/h1-4,10H,5H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZMFIIDPGKWKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(NC1=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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